
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid is a chemical compound known for its unique structure and properties. This compound belongs to the class of thioxanthenes, which are sulfur-containing tricyclic compounds. The presence of multiple oxo groups and carboxylic acid functionalities makes it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the oxidation of thioxanthene derivatives followed by carboxylation. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid include:
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid: Another thioxanthene derivative with different carboxylic acid positions.
Thioxanthene: The parent compound without the oxo and carboxylic acid groups.
Phenoxathiin: A structurally similar compound with oxygen instead of sulfur in the tricyclic ring.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer
Eigenschaften
CAS-Nummer |
61628-41-9 |
|---|---|
Molekularformel |
C15H8O7S |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
9,10,10-trioxothioxanthene-4,5-dicarboxylic acid |
InChI |
InChI=1S/C15H8O7S/c16-11-7-3-1-5-9(14(17)18)12(7)23(21,22)13-8(11)4-2-6-10(13)15(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
BAVYPOYYZZGSSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)S(=O)(=O)C3=C(C2=O)C=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)
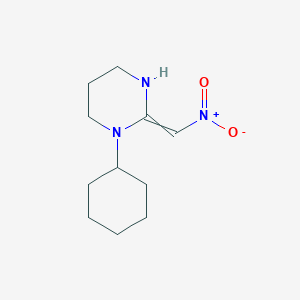
![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
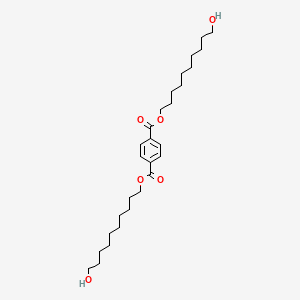
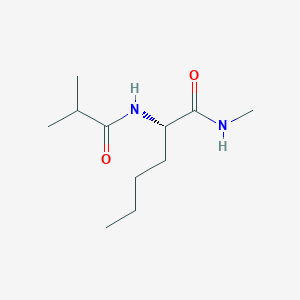
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)

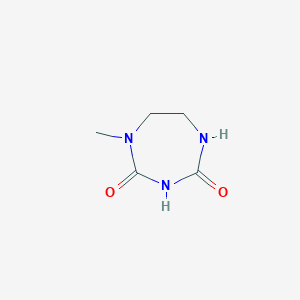
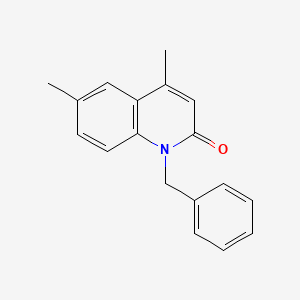
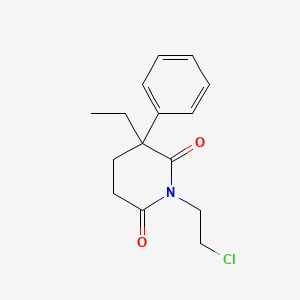

![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
